molecular formula C15H16O3 B15330942 Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate

Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate

Cat. No.: B15330942
M. Wt: 244.28 g/mol
InChI Key: DRKARYGAPHBBBG-UHFFFAOYSA-N
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Description

Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a hydroxy group and a naphthyl group attached to a propanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate typically involves the esterification of 3-Hydroxy-3-(2-naphthyl)propanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Common catalysts used in this reaction include sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The naphthyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: 3-Oxo-3-(2-naphthyl)propanoate.

    Reduction: 3-Hydroxy-3-(2-naphthyl)propanol.

    Substitution: 2-Nitro-3-hydroxy-3-(2-naphthyl)propanoate.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate involves its interaction with specific molecular targets and pathways. The hydroxy and naphthyl groups play a crucial role in its binding affinity and activity. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-Hydroxy-2-naphthoate: Similar structure but differs in the position of the hydroxy group.

    Ethyl 3-(2-hydroxyphenyl)propanoate: Contains a phenyl group instead of a naphthyl group.

    Ethyl 3-Hydroxy-3-(2-pyridyl)propanoate: Contains a pyridyl group instead of a naphthyl group.

Uniqueness

Ethyl 3-Hydroxy-3-(2-naphthyl)propanoate is unique due to the presence of the naphthyl group, which imparts distinct chemical and biological properties. This structural feature enhances its potential for various applications, making it a valuable compound in research and industry.

Properties

Molecular Formula

C15H16O3

Molecular Weight

244.28 g/mol

IUPAC Name

ethyl 3-hydroxy-3-naphthalen-2-ylpropanoate

InChI

InChI=1S/C15H16O3/c1-2-18-15(17)10-14(16)13-8-7-11-5-3-4-6-12(11)9-13/h3-9,14,16H,2,10H2,1H3

InChI Key

DRKARYGAPHBBBG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC2=CC=CC=C2C=C1)O

Origin of Product

United States

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